molecular formula C11H12F3NO2 B3087936 Methyl 2-[2-(trifluoromethyl)phenyl]alaninate CAS No. 1178501-64-8

Methyl 2-[2-(trifluoromethyl)phenyl]alaninate

Cat. No.: B3087936
CAS No.: 1178501-64-8
M. Wt: 247.21
InChI Key: KUPGWMNVPSHOKW-UHFFFAOYSA-N
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Description

Methyl 2-[2-(trifluoromethyl)phenyl]alaninate is an ortho-substituted, fluorinated phenylalanine derivative in its ester form. This compound serves as a versatile building block in medicinal chemistry and chemical biology. The incorporation of fluorine and the trifluoromethyl group into amino acids is a established strategy to modulate the physicochemical properties, metabolic stability, and bioavailability of peptide-based therapeutics . The ortho-position of the bulky and highly electronegative trifluoromethyl group on the phenyl ring imposes unique conformational constraints on peptides, influencing local electronic environments and molecular recognition in ways distinct from its meta and para counterparts . This makes it a specialized tool for investigating structure-activity relationships. A primary research application of this compound and similar fluorinated amino acids is in protein engineering. Their incorporation into peptides and proteins can enhance thermal and chemical stability . Furthermore, the fluorine-19 (¹⁹F) nucleus serves as a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy, allowing for the study of protein structure, dynamics, and interactions in complex biological environments with minimal background interference . While its specific mechanism of action is application-dependent, its general role is to act as a key synthetic intermediate. It can be used in various derivatization strategies, including hydrolysis to the free acid or peptide coupling reactions, to construct more complex molecules for pharmaceutical research and development . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-amino-2-[2-(trifluoromethyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-10(15,9(16)17-2)7-5-3-4-6-8(7)11(12,13)14/h3-6H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPGWMNVPSHOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild and functional group-tolerant reaction conditions . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the reagents are relatively stable and environmentally benign .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry practices, are likely employed to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(trifluoromethyl)phenyl]alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents on the phenyl ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.

Scientific Research Applications

Synthetic Routes

  • Starting Material : The synthesis begins with alanine.
  • Trifluoromethylation : The introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as sodium hydride (NaH).
  • Esterification : The final step involves converting the resulting amino acid into its methyl ester form.

Medicinal Chemistry

Methyl 2-[2-(trifluoromethyl)phenyl]alaninate has been explored for its potential therapeutic applications:

  • Drug Design : The unique properties imparted by the trifluoromethyl group can enhance the pharmacokinetic profiles of drug candidates, making them more effective in targeting specific biological pathways.
  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit anticancer properties, suggesting potential applications in cancer therapeutics .

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis:

  • Incorporation into Peptides : Its hydrophobic nature allows for better folding and stability of peptides, which is crucial for their biological function .
  • Stability Enhancement : The trifluoromethyl group increases the overall stability of peptides against enzymatic degradation, making it an attractive option for developing peptide-based drugs.

Material Science

In material science, this compound has applications as:

  • Additives : It can be used as an additive in polymers to enhance properties such as hydrophobicity and thermal stability .
  • Coatings : The compound's ability to modify surface characteristics makes it suitable for use in coatings that require water repellency and durability.

Case Study 1: Anticancer Research

A study published in ACS Omega demonstrated that derivatives of this compound exhibited significant anticancer activity against various cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity .

Case Study 2: Peptide Therapeutics

Research conducted on peptide analogs incorporating this compound showed improved binding affinity to target receptors compared to traditional peptides. This study underscores the compound's potential in developing next-generation therapeutics with enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its binding affinity to biological targets. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural parallels can be inferred from compounds listed in the 2023 European Patent Application () and the Pesticide Chemicals Glossary ():

Table 1: Structural and Functional Comparison

Compound Name Key Features Potential Applications References
Methyl 2-[2-(trifluoromethyl)phenyl]alaninate Alanine ester backbone, trifluoromethylphenyl group Hypothesized enzyme inhibition, agrochemicals N/A
N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide Sulfonylamide linkage, pyridine-thiazole scaffold Pharmaceuticals, pesticides
Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Triazine core, sulfonylurea bridge, methyl ester Herbicide (sulfonylurea class)
Isocycloseram Imidazo[4,5-b]pyridine, trifluoromethyl and ethylsulfonyl groups Insecticide

Key Observations:

Trifluoromethyl Group Impact : The trifluoromethyl group in this compound likely enhances lipophilicity and resistance to oxidative degradation, similar to its role in Isocycloseram and other pesticidal compounds .

Ester Functionality : The methyl ester group may improve bioavailability compared to carboxylic acid analogs, a feature shared with sulfonylurea herbicides like metsulfuron-methyl .

Biological Activity

Methyl 2-[2-(trifluoromethyl)phenyl]alaninate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the following structure:

  • Chemical Formula : C11H12F3NO2
  • Molecular Weight : 251.21 g/mol
  • Functional Groups : Contains an alanine moiety, a trifluoromethyl group, and an ester functionality.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Many derivatives of amino acids have been studied for their potential in cancer therapy. For instance, compounds containing trifluoromethyl groups are known to enhance the potency of anticancer agents by improving their metabolic stability and bioavailability .
  • Antimicrobial Properties : The presence of fluorinated groups has been associated with increased antimicrobial activity against various pathogens .
  • Neuroprotective Effects : Some studies suggest that similar compounds may influence neurotransmitter systems, potentially offering neuroprotective benefits .

Anticancer Activity

A study evaluating the cytotoxic effects of various fluorinated compounds found that those with similar structural features to this compound demonstrated significant activity against several cancer cell lines. The findings are summarized in Table 1 below:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)0.65Induction of apoptosis via caspase activation
Compound BHeLa (cervical cancer)1.54Cell cycle arrest at G1 phase
This compoundTBDTBDTBD

Table 1: Cytotoxic effects of fluorinated compounds on various cancer cell lines.

Antimicrobial Studies

In antimicrobial studies, this compound was tested against several bacterial strains. Preliminary results indicated that the compound exhibited moderate activity against Gram-positive bacteria, suggesting its potential as a lead compound for further development in antimicrobial therapies.

Mechanistic Insights

The mechanism of action for this compound is hypothesized to involve:

  • Interaction with Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death rates .

Future Directions

Further research is essential to elucidate the specific biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Efficacy : Assessing the compound's effectiveness in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure impact biological activity.
  • Toxicological Profiles : Understanding the safety and toxicity profiles to ensure clinical viability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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